1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine
Overview
Description
1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a tert-butyl group at the 5-position and a methylamine group at the 3-position
Preparation Methods
The synthesis of 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine typically involves a multi-step process. One common method is the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with formaldehyde and a reducing agent such as sodium cyanoborohydride . This reaction proceeds under mild conditions and yields the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-(5-tert-butyl-1H-pyrazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
[(5-tert-Butyl-1H-pyrazol-3-yl)methyl]amine: This compound lacks the N-methyl group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;/h5,10H,6H2,1-4H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAVSEGPTUFGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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